molecular formula C27H25NO7 B11278804 Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate

Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B11278804
M. Wt: 475.5 g/mol
InChI Key: XFCYSVYLORQEIP-UHFFFAOYSA-N
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Description

Structure and Functional Groups:
This compound features a benzofuran core substituted at the 5-position with a benzyloxy group and at the 2-position with a methyl group. The benzofuran ring is linked via an amide bond to a methyl benzoate moiety, which is further substituted with dimethoxy groups at the 4- and 5-positions (Figure 1). This unique arrangement of electron-donating groups (methoxy, benzyloxy) and the rigid benzofuran scaffold contributes to its physicochemical and biological properties .

Synthesis: Synthesis typically involves multi-step reactions, including cyclization of substituted phenols to form the benzofuran core, followed by amide coupling with the methyl benzoate derivative. Advanced characterization techniques such as NMR and mass spectrometry are employed to confirm structural integrity .

The benzyloxy and dimethoxy groups are hypothesized to enhance lipophilicity and binding affinity to biological targets .

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C27H25NO7/c1-16-25(20-12-18(10-11-22(20)35-16)34-15-17-8-6-5-7-9-17)26(29)28-21-14-24(32-3)23(31-2)13-19(21)27(30)33-4/h5-14H,15H2,1-4H3,(H,28,29)

InChI Key

XFCYSVYLORQEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Coupling with Dimethoxybenzoate: The final step involves coupling the benzofuran derivative with dimethoxybenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound's structure consists of a benzofuran moiety, which is known for its diverse biological activities. The presence of methoxy groups and a benzyloxy substituent enhances its solubility and reactivity, making it a suitable candidate for further modifications. The synthesis typically involves the coupling of appropriate precursors using standard organic synthesis techniques, such as acylation and amination.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate have shown promising results in inhibiting the proliferation of leukemia cells with IC50 values in the low micromolar range . This suggests that the compound may possess similar anticancer properties due to its structural similarities.

Antioxidant Activity

The compound's structure suggests potential antioxidant activity, which is crucial for neutralizing reactive oxygen species (ROS) that contribute to cellular damage and various diseases. Preliminary studies on related compounds indicate effective ROS scavenging capabilities . This property could be beneficial in developing therapies for oxidative stress-related conditions.

Anti-inflammatory Effects

Research has shown that benzofuran derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases . The presence of specific functional groups in this compound may allow it to interact with key inflammatory mediators, thus reducing inflammation.

Case Studies and Research Findings

Study Findings
Study on Anticancer PropertiesCompounds similar to this compound exhibited significant cytotoxicity against leukemia cell lines with IC50 values ranging from 4–9 µM .
Antioxidant StudiesRelated thiazole compounds showed effective ROS scavenging capabilities, suggesting potential antioxidant effects for the target compound .
Anti-inflammatory ResearchBenzofuran derivatives have been documented to modulate inflammatory responses effectively .

Mechanism of Action

The mechanism of action of Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among benzofuran derivatives lie in substituent patterns on the benzofuran core and the attached aromatic/heterocyclic moieties. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Selected Benzofuran Derivatives

Compound Name Core Structure Key Substituents Functional Groups
Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate Benzofuran 5-benzyloxy, 2-methyl, 4,5-dimethoxy Amide, ester
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate Benzofuran 5-methoxy, 2-(4-methoxyphenyl) Amide, ester
Methyl 2-(5-phenylfuran-2-carboxamido)-4,5-dimethoxybenzoate Benzofuran 5-phenyl, 4,5-dimethoxy Amide, ester
5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid Benzofuran 5-(2-chlorophenylmethoxy), 2-methyl Carboxylic acid

Key Observations :

  • Benzyloxy vs.
  • Dimethoxy Substitution : The 4,5-dimethoxy groups on the benzoate moiety may increase electron density, influencing π-π stacking interactions in biological systems .
  • Amide vs. Carboxylic Acid : The amide linkage in the target compound offers greater hydrolytic stability compared to carboxylic acid derivatives, as seen in 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid .

Key Observations :

  • Substituent Effects: The presence of halogens (e.g., fluorine, chlorine) in analogues like Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate improves metabolic stability and target affinity compared to non-halogenated variants .
  • Anti-Metastatic Activity: The 4-methoxyphenyl group in Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate correlates with MMP-9 inhibition, a key mechanism in metastasis suppression .

Key Observations :

  • Amide vs. Sulfonamide Linkages : The target compound’s amide bond is less prone to oxidative degradation compared to sulfonamide-containing derivatives like Pentyl 5-(2,4-dimethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate .
  • Benzyloxy Group Stability : The benzyloxy substituent may require protective group strategies during synthesis to prevent premature deprotection .

Biological Activity

Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates a benzofuran moiety, methoxy groups, and a benzyloxy substituent. The molecular formula is C21H23O5C_{21}H_{23}O_{5}, with a molecular weight of approximately 357.41 g/mol. Its structural complexity contributes to its varied biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. The detailed synthesis pathway can be referenced from experimental data available in supplementary materials from organic chemistry journals .

Antioxidant Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant activity. For instance, compounds structurally related to this compound have been shown to scavenge free radicals effectively and inhibit lipid peroxidation in vitro . These properties are crucial for potential therapeutic applications in oxidative stress-related conditions.

Neuroprotective Effects

Studies on similar benzofuran analogs suggest neuroprotective capabilities, particularly in models of traumatic brain injury. For example, certain benzofuran derivatives have demonstrated protective effects against neuronal damage by reducing oxidative stress and inflammation . This suggests that this compound may hold promise for neuroprotective therapies.

Anticancer Activity

The compound's structural components may also confer anticancer properties. Benzofuran derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies indicate that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells . Further investigations are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

Case Studies

  • Neuroprotection : A study involving a related benzofuran derivative demonstrated significant neuroprotection in rodent models subjected to induced oxidative stress. The compound reduced markers of neuronal injury and inflammation .
  • Antioxidant Activity : In vitro assays showed that compounds similar to this compound effectively scavenged free radicals and protected against lipid peroxidation .

Research Findings Summary Table

Activity Related Compounds Findings
AntioxidantBenzofuran derivativesSignificant inhibition of lipid peroxidation
NeuroprotectiveSimilar benzofuransReduced neuronal injury markers in rodent models
AnticancerBenzofuran analogsInduced apoptosis in various cancer cell lines

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